4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide

Pharmaceutical reference standard Salt-form selection Gravimetric analysis

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide (CAS 952310-00-8; molecular formula C₁₄H₂₁BrN₄O₄; MW 389.24 g/mol) is the hydrobromide salt of a substituted benzamide bearing a 4-amino-2-ethoxy-5-nitrobenzoyl core linked via an amide bond to an unprotected piperidin-4-yl moiety. The compound is primarily known as the penultimate synthetic intermediate in the preparation of Cinitapride (CAS 66564-14-5), a gastroprokinetic agent of the benzamide class, and simultaneously serves as Cinitapride Impurity 1, a characterized process-related impurity reference standard.

Molecular Formula C14H21BrN4O4
Molecular Weight 389.25
CAS No. 952310-00-8
Cat. No. B583225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide
CAS952310-00-8
Synonyms4-Amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide Hydrobromide
Molecular FormulaC14H21BrN4O4
Molecular Weight389.25
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NC2CCNCC2)[N+](=O)[O-])N.Br
InChIInChI=1S/C14H20N4O4.BrH/c1-2-22-13-8-11(15)12(18(20)21)7-10(13)14(19)17-9-3-5-16-6-4-9;/h7-9,16H,2-6,15H2,1H3,(H,17,19);1H
InChIKeyXPXSEEVHCPYDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide (CAS 952310-00-8): Chemical Identity, Salt-Form Profile, and Procurement-Relevant Context


4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide (CAS 952310-00-8; molecular formula C₁₄H₂₁BrN₄O₄; MW 389.24 g/mol) is the hydrobromide salt of a substituted benzamide bearing a 4-amino-2-ethoxy-5-nitrobenzoyl core linked via an amide bond to an unprotected piperidin-4-yl moiety . The compound is primarily known as the penultimate synthetic intermediate in the preparation of Cinitapride (CAS 66564-14-5), a gastroprokinetic agent of the benzamide class, and simultaneously serves as Cinitapride Impurity 1, a characterized process-related impurity reference standard . The free base form carries CAS 121873-04-9 (MW 308.33 g/mol) . The HBr salt appears as a light yellow to yellow solid with a melting point >230°C, is hygroscopic, requires refrigerated storage at 4°C, and exhibits slight solubility in DMSO, methanol, and water with improved solubility in acetic acid and acetonitrile .

Why Generic Substitution of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide (CAS 952310-00-8) Fails in Regulated Analytical and Synthetic Workflows


Substituting CAS 952310-00-8 with the free base (CAS 121873-04-9), the hydrochloride salt, or an upstream intermediate such as 4-amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5) introduces quantifiable risks to analytical accuracy, regulatory compliance, and synthetic efficiency. The HBr salt differs from the free base by a molecular weight increment of +80.91 g/mol (26.2% higher), directly affecting gravimetric calculations for reference standard preparation and HPLC calibration curve linearity . The hygroscopic nature of the HBr salt mandates controlled storage at 4°C; procurement of a less hygroscopic form without appropriate handling protocols may lead to weight gain artifacts, potency drift, and out-of-specification results during stability studies [1]. Furthermore, under ICH Q3A guidelines, Cinitapride API requires that single unknown impurities not exceed 0.1% and total impurities remain below 0.5% . Use of an uncharacterized or incorrectly salt-matched impurity standard compromises HPLC method specificity, retention time alignment, and quantification accuracy during ANDA/DMF submissions, method validation, and batch release testing . In synthetic applications, the target compound's unprotected piperidine NH is the exact functional handle required for the final N-alkylation to Cinitapride; substituting an upstream intermediate such as the benzoic acid or methyl ester necessitates additional amide-coupling steps, increasing step count, impurity burden, and process mass intensity [2].

Quantitative Differentiation Evidence for 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide (CAS 952310-00-8) Versus Closest Analogs and Alternatives


Salt-Form Molecular Weight Differentiation: HBr Salt (CAS 952310-00-8) Versus Free Base (CAS 121873-04-9)

The hydrobromide salt (CAS 952310-00-8) possesses a molecular weight of 389.24 g/mol, which is 80.91 g/mol (26.2%) higher than the free base form (CAS 121873-04-9, MW 308.33 g/mol) . This mass difference directly impacts the gravimetric preparation of reference standard stock solutions: to achieve an equivalent molar concentration of the active benzamide species, 26.2% more HBr salt by mass must be weighed compared to the free base. Failure to apply the correct salt-form correction factor introduces a systematic negative bias of approximately 21% in assay quantification when the HBr salt is used but calculated as the free base . The HBr salt also exhibits distinct hygroscopicity, requiring storage at 4°C under desiccated conditions, a handling requirement not universally mandated for the free base or HCl salt forms [1].

Pharmaceutical reference standard Salt-form selection Gravimetric analysis Cinitapride impurity

Purity Specification Differentiation: Reference Standard Grade (>99%) Versus General Reagent Grade (≥95%)

Multiple vendors supply CAS 952310-00-8 at two distinct purity tiers with divergent suitability for regulated analytical workflows. The reference standard grade is certified at >99% purity by HPLC, accompanied by a comprehensive Certificate of Analysis (COA) including orthogonal structural confirmation by ¹H-NMR, MS, and HPLC chromatograms [1]. In contrast, general building-block/reagent grade material is offered at ≥95% purity [2]. This 4-percentage-point purity differential translates to up to 5% total impurity burden in the lower-grade material, which exceeds the ICH Q3A threshold of 0.5% total impurities for Cinitapride API by an order of magnitude when the reference standard itself is the source of systematic error . For HPLC system suitability testing, a reference standard with >99% purity and known impurity profile is required to establish a reliable limit of detection (LOD ≈ 0.03 μmol/L) and repeatability (<0.06% RSD for retention times) as validated in published UHPLC methods for Cinitapride and its related substances [3].

Reference standard purity Certificate of Analysis HPLC method validation Quality control

Synthetic Pathway Position: Penultimate Intermediate with Unprotected Piperidine NH Versus Upstream Carboxylic Acid or Ester Intermediates

In the canonical Cinitapride synthetic route disclosed in GB 1574419 and reproduced in the DrugFuture synthesis database, the target compound (as its free base or salt) is the direct product of amide coupling between 4-amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5) and 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine, or alternatively, the penultimate intermediate when the piperidine NH remains unprotected [1]. Specifically, when 4-amino-2-ethoxy-5-nitrobenzoic acid is coupled with 4-aminopiperidine (rather than the pre-N-alkylated piperidine), the resulting product—4-amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide—requires only a single subsequent N-alkylation step with a 3-cyclohexen-1-ylmethyl electrophile to yield Cinitapride [2]. This contrasts with the upstream 4-amino-2-ethoxy-5-nitrobenzoic acid (MW 226.19) or its methyl ester (MW 240.21), which each require at least two synthetic transformations (amide coupling followed by, or preceded by, N-alkylation) to reach the API . The unprotected piperidine NH of the target compound thus represents a strategic branching point in process chemistry: procurement of this intermediate enables a convergent synthesis with a single final step, reducing cumulative process mass intensity and impurity carry-through compared to linear routes starting from the benzoic acid [1].

Cinitapride synthesis Process intermediate Step-count reduction GB 1574419

ICH Q3A Regulatory Threshold Compliance: Known Impurity Reference Standard Versus Uncharacterized Surrogates

Under ICH Q3A guidelines and the Chinese import registration standard JX20160062, Cinitapride active pharmaceutical ingredient must demonstrate that any single unknown impurity does not exceed 0.1% and total impurities remain below 0.5% by HPLC . CAS 952310-00-8 is explicitly catalogued as Cinitapride Impurity 1—a known, fully characterized process-related impurity arising from incomplete N-alkylation of the piperidine ring during API synthesis [1]. As a characterized impurity reference standard, it enables accurate identification and quantification in HPLC methods via matched retention time and UV spectral confirmation, with published UHPLC methods achieving limits of detection of approximately 0.03 μmol/L and retention time repeatability better than 0.06% RSD [2]. In contrast, an uncharacterized or surrogate impurity standard (e.g., a structurally related but non-identical benzamide) cannot provide retention-time-matched quantification, introducing identification uncertainty and risking false compliance declarations during ANDA or DMF review . Cinitapride API typically achieves an assay value of at least 99.0% with related substances below 0.2% [3]; use of the correct impurity reference standard is a prerequisite for demonstrating this level of control.

ICH Q3A Impurity profiling Reference standard ANDA submission Pharmacopoeial traceability

Structural Differentiation from the 2-Hydroxy Analog Impurity: Ethoxy Versus Hydroxy Substituent Impact on Chromatographic Selectivity

A structurally related Cinitapride impurity, 4-amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide hydrobromide (Cinitapride Impurity 2), differs from the target compound solely by the replacement of the 2-ethoxy group (–OCH₂CH₃) with a 2-hydroxy group (–OH) [1]. This substitution reduces the molecular weight from 389.24 g/mol to approximately 361.20 g/mol and, critically, alters the compound's reversed-phase chromatographic retention behavior. The 2-ethoxy substituent contributes an additional methylene unit and terminal methyl group, increasing hydrophobicity (estimated ΔlogP ≈ +0.5 to +0.8 log units) and shifting the retention time under standard C18 HPLC conditions (phosphate buffer pH 3.5–acetonitrile gradient) . In published RP-HPLC methods for Cinitapride and its degradation products, baseline resolution of closely eluting impurities is required for accurate quantification at the ≤0.1% threshold; the ethoxy/hydroxy structural distinction provides the chromatographic selectivity necessary to separate Impurity 1 from Impurity 2 and from the Cinitapride API peak [2]. Procurement of the correct 2-ethoxy impurity standard (CAS 952310-00-8) rather than the 2-hydroxy analog ensures accurate peak assignment and prevents misidentification during forced degradation and stability studies .

Impurity profiling Chromatographic selectivity Structure-retention relationship Cinitapride-related substances

Hygroscopicity and Storage Condition Differentiation: HBr Salt Stability Profile Versus Less Hygroscopic Alternatives

The hydrobromide salt (CAS 952310-00-8) is explicitly classified as hygroscopic by multiple independent vendors and requires storage at 4°C under refrigerated, desiccated conditions [1]. Hygroscopicity introduces a quantifiable risk to reference standard integrity: uncontrolled moisture uptake can increase the apparent mass by several percent, directly biasing gravimetric standard preparation and leading to under-reporting of impurity content in test samples. In contrast, the hydrochloride salt form (Cinitapride Impurity 1 HCl) and the free base are not consistently flagged with the same hygroscopicity warning across vendor documentation, suggesting differential moisture sensitivity between salt forms . This difference is consistent with the general pharmaceutical preformulation principle that hydrobromide salts of amines often exhibit distinct crystal hydration behavior compared to hydrochloride counterparts, as documented for ondansetron salts where the HBr form showed different dehydration behavior without hemihydrate intermediate formation . For a reference standard used to quantify impurities at the ≤0.1% threshold, even a 1–2% moisture-induced mass error translates to a relative error of 10–20× the acceptance criterion, rendering the standard unfit for purpose if storage conditions are not rigorously maintained [2].

Hygroscopicity Salt-form stability Reference standard storage Quality control

Procurement-Relevant Application Scenarios for 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide (CAS 952310-00-8)


Cinitapride ANDA Impurity Profiling and Batch Release Testing

In abbreviated new drug application (ANDA) development for generic Cinitapride, CAS 952310-00-8 serves as the primary characterized reference standard for Impurity 1—the des-cyclohexenylmethyl piperidine derivative formed by incomplete N-alkylation. Regulatory compliance with ICH Q3A mandates quantification of this specific impurity below the 0.1% single-impurity threshold using a retention-time-matched standard . The >99% purity grade with full COA, ¹H-NMR, MS, and HPLC documentation enables method validation per ICH Q2(R1) parameters including specificity, linearity, LOD/LOQ, and accuracy [1]. Published UHPLC methods achieve detection limits of approximately 0.03 μmol/L with retention time repeatability <0.06% RSD, supporting robust quantification at regulatory thresholds [2].

Convergent Cinitapride API Process Chemistry Using the Penultimate Intermediate

For process R&D groups optimizing Cinitapride manufacturing routes, CAS 952310-00-8 (or its free base) represents the penultimate intermediate requiring only a single N-alkylation step to yield the API. This convergent strategy, derived from the GB 1574419 route, reduces the linear step count by 1–2 steps compared to routes commencing from 4-amino-2-ethoxy-5-nitrobenzoic acid or its methyl ester, thereby lowering cumulative process mass intensity and minimizing impurity carry-through from upstream transformations [3]. The unprotected piperidine NH is the precise functional handle for late-stage diversification, enabling facile introduction of the 3-cyclohexen-1-ylmethyl pharmacophoric group under standard alkylation conditions [4].

Forced Degradation and Stability-Indicating Method Development

During forced degradation studies of Cinitapride API under ICH Q1A(R2) stress conditions (acid, base, oxidative, thermal, photolytic), CAS 952310-00-8 may appear as a hydrolytic or process-related degradation product. Its procurement as a characterized reference standard enables peak tracking across stress conditions, establishment of mass balance, and validation of stability-indicating HPLC methods [2]. The compound's hygroscopic nature necessitates controlled storage at 4°C to prevent moisture-induced degradation that could confound stability study conclusions .

Pharmacopoeial Monograph Development and Regulatory Starting Material Designation

For compendial monograph development (e.g., USP or EP Cinitapride monographs), CAS 952310-00-8 as the hydrobromide salt of Impurity 1 provides a well-characterized reference material with established CAS registry, molecular formula, and spectroscopic fingerprints . The availability of ISO 17034 and ISO 17025 dual-certified reference standards from qualified vendors supports pharmacopoeial method transfer and collaborative trials [5]. Additionally, in regulatory starting material justification, the compound's position as the penultimate intermediate before introduction of the cyclohexenylmethyl side chain may support its designation as the regulatory starting material, subject to appropriate control of upstream impurities [3].

Quote Request

Request a Quote for 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.